molecular formula C24H23NO4 B558239 Z-Phe-OBzl CAS No. 60398-41-6

Z-Phe-OBzl

Cat. No. B558239
CAS RN: 60398-41-6
M. Wt: 289,34 g/mole
InChI Key: ILHGLRRAUKTLLN-QFIPXVFZSA-N
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Description

Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 .


Synthesis Analysis

Z-Phe-OBzl can be synthesized from N-Cbz-L-Phenylalanine and Benzyl alcohol . Additionally, it has been used in the multicomponent copolymerization of N-carboxy-ll’.-amino acid anhydrides of Glu(OBzl), Phe, Leu, Cys(Bzl), Lys(Z), Orn(Z), Ala, or Gly .


Molecular Structure Analysis

The molecular structure of Z-Phe-OBzl is represented by the empirical formula C24H23NO4 . The compound has a molecular weight of 389.44 .


Physical And Chemical Properties Analysis

Z-Phe-OBzl is a powder form compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Peptide Synthesis and Racemization Studies : Z-Phe-OBzl is used in peptide synthesis. A study by Chu, Chen, and Wang (1988) conducted a systematic racemization study of the coupling of Z-Phe with Phe-OBzl to determine optimal conditions for this process. The favored product in the coupling of Z-L-Phe with D,L-Phe-OBzl was found to be the L,D diastereomer (Chu, Chen, & Wang, 1988).

  • Enzymatic Synthesis of Oligopeptides : Tseng, Wu, and Wang (1983) reported the enzymatic synthesis of dipeptide Z-Phe-Phe-OBzl and tripeptide Z-Phe-Phe-Phe-OBzl using pepsin catalysis. This synthesis was conducted from Z-Phe and Phe-OBzl, highlighting the role of Z-Phe-OBzl in creating complex peptides through enzymatic processes (Tseng, Wu, & Wang, 1983).

  • Cathepsin L Inactivation : Kirschke and Shaw (1981) found that Z-Phe-PheCHN2 and Z-Phe-AlaCHN2, related to Z-Phe-OBzl, react extremely rapidly with cathepsin L from rat liver lysosomes. This suggests the potential use of Z-Phe-OBzl derivatives in biochemical studies involving enzyme inactivation (Kirschke & Shaw, 1981).

  • Antisickling Activity : Gorecki, Acquaye, Wilchek, Votano, and Rich (1980) reported that L-phenylalanine benzyl ester (Phe-OBzl), closely related to Z-Phe-OBzl, inhibits the sickling of homozygous sickel cells upon deoxygenation. This finding indicates the potential therapeutic applications of Z-Phe-OBzl and its derivatives in treating sickle cell disease (Gorecki et al., 1980).

Future Directions

The future directions of Z-Phe-OBzl are not explicitly mentioned in the search results. Given its use in peptide synthesis , it’s likely that future research will continue to explore its utility in this and potentially other areas of biochemistry.

properties

IUPAC Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGLRRAUKTLLN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426794
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

CAS RN

60379-01-3
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Torrini, GP Zecchini, MP Paradisi… - Biopolymers …, 1995 - Wiley Online Library
As a continuation of the studies on chemotactic N‐formylpeptides, we report here the synthesis and activity of a new cyclic analogue of the prototypical ligand For‐Met‐Leu‐Phe‐OMe. …
Number of citations: 10 onlinelibrary.wiley.com
HY Shen, GL Tian, YH Ye, J Wang - Journal of Molecular Catalysis B …, 2005 - Elsevier
The peptide bond formation of N-protected non-coded amino acids having different structures as acyl donor substrates that is catalyzed by thermoase in organic media was investigated. …
Number of citations: 13 www.sciencedirect.com
DC Rees - Annual Reports in Medicinal Chemistry, 1993 - Elsevier
… reported substance P peptide SAR data led to the hypothesis that the Phe7-Phe' dipeptide subunit of substance P is particularly important for receptor binding and Z-Phe-OBzl was …
Number of citations: 23 www.sciencedirect.com
MJ Castillo, K Kurachi, N Nishino, I Ohkubo… - Biochemistry, 1983 - ACS Publications
Mario J. Castillo, Kotoku Kurachi,* Norikazu Nishino, Iwao Ohkubo, and James C. Powers* abstract: The published activation site sequences of bovine factors IX and X have been …
Number of citations: 44 pubs.acs.org
HR Howard, TF Seeger - Annual Reports in Medicinal Chemistry, 1993 - books.google.com
… reported substance P peptide SAR data led to the hypothesis that the Phe7-Phe8 dipeptide subunit of substance P is particularly important for receptor binding and Z-Phe-OBzl was …
Number of citations: 2 books.google.com
T Nakata, M Nakatani, M Takahashi, J Okai… - Bulletin of the …, 1996 - journal.csj.jp
Some (p-hydroxyphenyl)benzylmethylsulfonium salts were prepared. These compounds generated a benzyl cation and converted not only N-acylamino acids but also N-acylpeptides …
Number of citations: 9 www.journal.csj.jp

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